molecular formula C13H17N5O3 B7576496 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid

カタログ番号 B7576496
分子量: 291.31 g/mol
InChIキー: UCGQNGYVHARMMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system, which plays an important role in recognizing and responding to microbial infections. TAK-242 has been extensively studied for its potential application in the treatment of various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis.

作用機序

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid inhibits TLR4 signaling by binding to an intracellular domain of TLR4, which prevents the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-kappa B), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has also been shown to inhibit the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation.

実験室実験の利点と制限

One advantage of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its specificity for TLR4. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid does not inhibit other TLRs or other pattern recognition receptors, which reduces the risk of off-target effects. However, one limitation of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its relatively short half-life, which may limit its efficacy in vivo.

将来の方向性

For research on 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid include the development of more potent and selective TLR4 inhibitors, as well as the investigation of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid in combination with other anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid, and to identify potential biomarkers that may be used to predict response to 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid treatment.

合成法

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis involves a series of chemical reactions, starting with the reaction of 1,3,5-trimethylpyrazole with ethyl chloroacetate to form ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate. This compound is then reacted with hydrazine to form 2-(1,3,5-trimethylpyrazol-4-yl)hydrazine, which is subsequently reacted with 4-(2-bromoacetyl)pyrazole to form 2-[4-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid.

科学的研究の応用

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been extensively studied for its potential application in the treatment of various inflammatory diseases. In preclinical studies, 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in response to TLR4 activation. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has also been shown to improve survival in animal models of sepsis and acute lung injury.

特性

IUPAC Name

2-[4-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-8-11(9(2)17(3)16-8)4-12(19)15-10-5-14-18(6-10)7-13(20)21/h5-6H,4,7H2,1-3H3,(H,15,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGQNGYVHARMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。